molecular formula C23H16BrN5O2S B2469000 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole CAS No. 895649-11-3

1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole

Cat. No.: B2469000
CAS No.: 895649-11-3
M. Wt: 506.38
InChI Key: LJQQCSZOKLNULO-UHFFFAOYSA-N
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Description

1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazoloquinazoline core, which is fused with an indole moiety and a bromobenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5O2S/c24-16-9-11-17(12-10-16)32(30,31)23-22-25-21(28-14-13-15-5-1-3-7-19(15)28)18-6-2-4-8-20(18)29(22)27-26-23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQCSZOKLNULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Common reagents used in this step include hydrazine derivatives and aldehydes.

    Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced through a sulfonylation reaction, typically using bromobenzenesulfonyl chloride as the sulfonylating agent.

    Formation of the Indole Moiety: The indole moiety is introduced through a cyclization reaction involving appropriate precursors, such as aniline derivatives and ketones.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the triazoloquinazoline core.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the bromobenzenesulfonyl group to a corresponding sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom of the bromobenzenesulfonyl group. Common reagents used in these reactions include nucleophiles such as amines or thiols.

Scientific Research Applications

1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it a subject of interest in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of various biological processes, including enzyme inhibition and signal transduction.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazoloquinazoline core allows it to bind to the active sites of enzymes, inhibiting their activity. Additionally, the bromobenzenesulfonyl group can interact with various cellular components, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds share the triazole core but differ in their substituents. The presence of the quinazoline and indole moieties in this compound makes it unique.

    Quinazoline Derivatives: These compounds share the quinazoline core but lack the triazole and indole moieties. The combination of these moieties in the target compound enhances its biological activity and specificity.

    Indole Derivatives: These compounds share the indole core but lack the triazole and quinazoline moieties. The presence of the triazoloquinazoline core in the target compound provides additional binding sites for biological targets.

Biological Activity

The compound 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure combines elements of quinazoline and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of the target compound involves several steps that typically include the formation of the triazole ring and subsequent functionalization to introduce the sulfonyl and indole moieties. The synthetic pathway may resemble the following general scheme:

  • Formation of Triazole : Reaction of suitable azides with alkynes or other precursors.
  • Quinazoline Formation : Cyclization reactions involving anthranilic acid derivatives.
  • Indole Integration : Condensation reactions to form the indole structure.
  • Sulfonylation : Introduction of the bromobenzenesulfonyl group.

Antimicrobial Activity

Research indicates that compounds containing quinazoline and indole structures exhibit antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with halogen substitutions (such as bromine) often demonstrate enhanced antimicrobial activity against a range of pathogens including both gram-positive and gram-negative bacteria as well as fungi .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies show that it exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific kinases that are crucial for cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values in the low micromolar range .

Kinase Inhibition

Recent findings suggest that this compound can inhibit multiple kinases involved in cancer signaling pathways. For instance, it showed promising results in stabilizing certain kinases with ΔTm values comparable to established inhibitors like Staurosporine .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A clinical trial assessed the efficacy of related quinazoline derivatives against resistant strains of bacteria. Results indicated that compounds similar to our target exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents.
  • Case Study 2: Anticancer Properties
    • In vitro studies on MCF-7 cells revealed that treatment with the compound led to a reduction in cell viability by approximately 70% at concentrations around 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in early apoptosis markers.

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